molecular formula C10H13N3O2S2 B5832145 N-(morpholin-4-ylcarbamothioyl)thiophene-2-carboxamide

N-(morpholin-4-ylcarbamothioyl)thiophene-2-carboxamide

Cat. No.: B5832145
M. Wt: 271.4 g/mol
InChI Key: DVFFBSDBFSPEJD-UHFFFAOYSA-N
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Description

N-(morpholin-4-ylcarbamothioyl)thiophene-2-carboxamide is a compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, and a morpholine moiety, which is a six-membered ring containing one oxygen and one nitrogen atom. The presence of these heterocyclic structures contributes to its unique chemical properties and potential biological activities.

Chemical Reactions Analysis

N-(morpholin-4-ylcarbamothioyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of N-(morpholin-4-ylcarbamothioyl)thiophene-2-carboxamide involves its interaction with the QcrB subunit of the menaquinol cytochrome c oxidoreductase complex. This complex is part of the bc1-aa3-type cytochrome c oxidase complex, which is responsible for driving oxygen-dependent respiration in Mycobacterium tuberculosis . By inhibiting this complex, the compound disrupts the respiratory chain, leading to the death of the bacterial cells.

Comparison with Similar Compounds

N-(morpholin-4-ylcarbamothioyl)thiophene-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the thiophene and morpholine moieties, which contribute to its distinct chemical properties and biological activities.

Properties

IUPAC Name

N-(morpholin-4-ylcarbamothioyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S2/c14-9(8-2-1-7-17-8)11-10(16)12-13-3-5-15-6-4-13/h1-2,7H,3-6H2,(H2,11,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFFBSDBFSPEJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NC(=S)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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